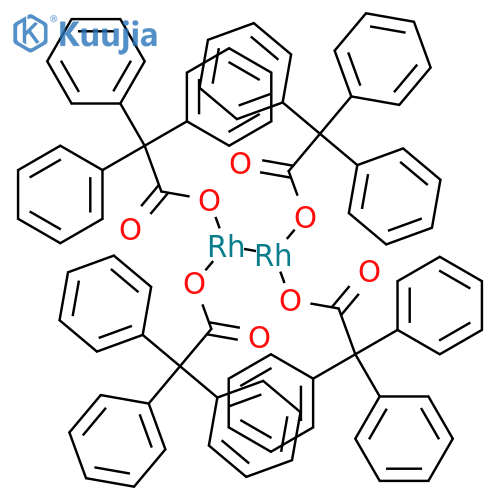Cas no 68803-79-2 (Rhodium(II) 2,2,2-triphenylacetate)

68803-79-2 structure
商品名:Rhodium(II) 2,2,2-triphenylacetate
CAS番号:68803-79-2
MF:C40H30O4Rh
メガワット:677.569313526154
MDL:MFCD16875675
CID:499706
PubChem ID:21953522
Rhodium(II) 2,2,2-triphenylacetate 化学的及び物理的性質
名前と識別子
-
- Benzeneaceticacid, a,a-diphenyl-, rhodium(2+) salt (2:1)
- Tetrakis (triphenylacetato) Rhodium (II)
- Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1)
- TETRAKIS(TRIPHENYLACETATO)DIRHODIUM(II)
- Tetrakistriphenylacetatodirhodium
- Rhodium(II) 2,2,2-triphenylacetate
- rhodium(2+);2,2,2-triphenylacetate
- AK326070
- Rhodium(II)2,2,2-triphenylacetate
- SCHEMBL6045432
- 68803-79-2
- C40H30O4Rh
- ?(2)-rhodium(2+) ditriphenylacetate
-
- MDL: MFCD16875675
- インチ: 1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2
- InChIKey: QXGCTLAWFCYESK-UHFFFAOYSA-L
- ほほえんだ: [Rh+2].[O-]C(C(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O.[O-]C(C(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 1354.24000
- どういたいしつりょう: 677.12
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 45
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3
じっけんとくせい
- 色と性状: 青緑色結晶粉末
- PSA: 105.20000
- LogP: 16.11400
- ようかいせい: まだ確定していません。
Rhodium(II) 2,2,2-triphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU003-200mg |
Rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 200mg |
1180.0CNY | 2021-07-12 | |
| Chemenu | CM133325-5g |
rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM133325-5g |
rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 5g |
$561 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU003-100mg |
Rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 100mg |
644CNY | 2021-05-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299618-25mg |
Rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 25mg |
¥195.90 | 2023-08-31 | |
| Aaron | AR00FFBF-1g |
TETRAKIS(TRIPHENYLACETATO)DIRHODIUM(II) |
68803-79-2 | 97% | 1g |
$425.00 | 2025-02-10 | |
| Aaron | AR00FFBF-250mg |
TETRAKIS(TRIPHENYLACETATO)DIRHODIUM(II) |
68803-79-2 | 97% | 250mg |
$130.00 | 2025-02-10 | |
| eNovation Chemicals LLC | D755044-250mg |
TETRAKIS(TRIPHENYLACETATO)DIRHODIUM(II) |
68803-79-2 | 98% | 250mg |
$190 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89920-100mg |
Rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 100mg |
¥298.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89920-25mg |
Rhodium(II) 2,2,2-triphenylacetate |
68803-79-2 | 97% | 25mg |
¥158.0 | 2023-09-06 |
Rhodium(II) 2,2,2-triphenylacetate 関連文献
-
Bin Xu,Shou-Fei Zhu,Zhi-Chao Zhang,Zhi-Xiang Yu,Yi Ma,Qi-Lin Zhou Chem. Sci. 2014 5 1442
68803-79-2 (Rhodium(II) 2,2,2-triphenylacetate) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68803-79-2)三苯基乙酸铑

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ